molecular formula C17H21NO B12011723 N-(2-adamantyl)benzamide

N-(2-adamantyl)benzamide

Cat. No.: B12011723
M. Wt: 255.35 g/mol
InChI Key: AUEWTJXOBFEOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-adamantyl)benzamide is a chemical compound with the molecular formula C17H21NO. It consists of an adamantane moiety attached to a benzamide group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties. Benzamide is an organic compound derived from benzoic acid. The combination of these two structures results in a compound with interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-adamantyl)benzamide can be synthesized through various methods. One common approach involves the direct condensation of adamantane-2-carboxylic acid with benzamide in the presence of a dehydrating agent. This reaction typically requires elevated temperatures and may be catalyzed by acidic or basic catalysts.

Another method involves the use of adamantane derivatives, such as 2-aminoadamantane, which can be reacted with benzoyl chloride to form this compound. This reaction is usually carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the adamantane ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amine derivatives of benzamide.

    Substitution: Halogenated or alkylated adamantane derivatives.

Scientific Research Applications

N-(2-adamantyl)benzamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and improving its pharmacokinetic properties.

Comparison with Similar Compounds

N-(2-adamantyl)benzamide can be compared with other adamantane derivatives, such as:

  • N-(1-adamantyl)acetamide
  • N-(1-adamantyl)-2-methylbenzamide
  • N-(1-adamantyl)-2-chlorobenzamide

These compounds share the adamantane core but differ in their functional groups attached to the benzamide or acetamide moieties. The unique combination of the adamantane and benzamide structures in this compound provides distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-(2-adamantyl)benzamide

InChI

InChI=1S/C17H21NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H,18,19)

InChI Key

AUEWTJXOBFEOML-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.